1-Methyl 4-phenyl cubane-1,4-dicarboxylate
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Overview
Description
1-Methyl 4-phenyl cubane-1,4-dicarboxylate is a derivative of cubane, a highly strained yet remarkably stable hydrocarbon. The compound this compound is known for its rigid cubane cage, which makes it a potential bioisostere for phenyl groups in pharmaceuticals .
Preparation Methods
The synthesis of 1-Methyl 4-phenyl cubane-1,4-dicarboxylate typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the esterification of cubane-1,4-dicarboxylic acid with methanol and phenyl groups under acidic conditions . Industrial production methods may involve the use of advanced catalytic processes to improve yield and efficiency .
Chemical Reactions Analysis
1-Methyl 4-phenyl cubane-1,4-dicarboxylate undergoes various chemical reactions, including:
Common reagents used in these reactions include elemental fluorine for fluorination and alkylsulfuric acids for esterification . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl 4-phenyl cubane-1,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl 4-phenyl cubane-1,4-dicarboxylate involves its interaction with molecular targets through its rigid cubane cage. This structure mimics the geometric properties of phenyl groups, allowing it to bind to specific receptors or enzymes in biological systems . The pathways involved include the modulation of metabolic stability and solubility, which can enhance the compound’s bioavailability and efficacy .
Comparison with Similar Compounds
1-Methyl 4-phenyl cubane-1,4-dicarboxylate can be compared with other cubane derivatives, such as:
Dimethyl cubane-1,4-dicarboxylate: Similar in structure but with two methyl groups instead of a methyl and a phenyl group.
Chlorinated cubane-1,4-dicarboxylic acids: These derivatives have halogen atoms, which increase the volume and alter the geometric properties of the cubane unit.
1,4-Cubanedicarboxylic acid: The parent compound without any esterification, used as a precursor in various synthetic routes.
The uniqueness of this compound lies in its combination of a rigid cubane cage with a phenyl group, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-O-methyl 4-O-phenyl cubane-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-14(18)16-8-11-9(16)13-10(16)12(8)17(11,13)15(19)21-7-5-3-2-4-6-7/h2-6,8-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQVGRYUQCWBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)OC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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